3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(2,2,2-trifluoroethoxy)pyridine
Overview
Description
3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(2,2,2-trifluoroethoxy)pyridine is a complex organic compound that has garnered significant interest in various fields of scientific research. This compound features a pyridine ring substituted with a tetramethyl-1,3,2-dioxaborolan-2-yl group and a 2,2,2-trifluoroethoxy group. The presence of these functional groups imparts unique chemical properties to the compound, making it valuable in synthetic chemistry and various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(2,2,2-trifluoroethoxy)pyridine typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring is synthesized through a series of reactions involving the condensation of appropriate precursors.
Introduction of the Tetramethyl-1,3,2-dioxaborolan-2-yl Group: This step involves the reaction of the pyridine derivative with a boronic acid or boronate ester under conditions that facilitate the formation of the boron-containing group.
Attachment of the 2,2,2-Trifluoroethoxy Group:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow reactors.
Chemical Reactions Analysis
Types of Reactions
3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(2,2,2-trifluoroethoxy)pyridine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, potentially leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and various nucleophiles can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Scientific Research Applications
3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(2,2,2-trifluoroethoxy)pyridine has numerous applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules and materials.
Biology: The compound can be used in the development of bioactive molecules and probes for biological studies.
Industry: The compound is used in the production of advanced materials, including polymers and electronic components.
Mechanism of Action
The mechanism by which 3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(2,2,2-trifluoroethoxy)pyridine exerts its effects depends on its specific application. In general, the compound interacts with molecular targets through its functional groups, which can form covalent or non-covalent bonds with target molecules. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.
Comparison with Similar Compounds
3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(2,2,2-trifluoroethoxy)pyridine can be compared with other boron-containing pyridine derivatives, such as:
3-(Dioxaborolan-2-yl)pyridine: Lacks the trifluoroethoxy group, resulting in different chemical properties and reactivity.
5-(2,2,2-Trifluoroethoxy)pyridine: Lacks the boron-containing group, affecting its utility in certain synthetic applications.
Tetramethyl-1,3,2-dioxaborolan-2-yl derivatives: These compounds may have different substituents on the pyridine ring, leading to variations in their chemical behavior and applications.
The unique combination of the tetramethyl-1,3,2-dioxaborolan-2-yl and 2,2,2-trifluoroethoxy groups in this compound imparts distinct properties that make it valuable for specific research and industrial applications.
Properties
IUPAC Name |
3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(2,2,2-trifluoroethoxy)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BF3NO3/c1-11(2)12(3,4)21-14(20-11)9-5-10(7-18-6-9)19-8-13(15,16)17/h5-7H,8H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVIZNCKXVSXPIK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2)OCC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BF3NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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